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molecular formula C15H12INO2S B8649671 |A-Tosyl-(3-iodomethylbenzyl)isocyanide

|A-Tosyl-(3-iodomethylbenzyl)isocyanide

Cat. No. B8649671
M. Wt: 397.2 g/mol
InChI Key: REXPMIVBYJLNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427616B2

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 53 but using {(4-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 60) in place of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 52). Brown gum (3.1 g, 20%);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
{(4-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
gum
Quantity
3.1 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C=CC(S(C(C2C=CC=C(I)C=2)[N+]#[C-])(=O)=O)=CC=1.[I:21][C:22]1[CH:27]=[CH:26][C:25]([CH:28]([NH:39][CH:40]=O)[S:29]([C:32]2[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=2)(=[O:31])=[O:30])=[CH:24][CH:23]=1.IC1C=C(C(NC=O)S(C2C=CC(C)=CC=2)(=O)=O)C=CC=1>>[CH3:38][C:35]1[CH:34]=[CH:33][C:32]([S:29]([CH:28]([C:25]2[CH:24]=[CH:23][C:22]([I:21])=[CH:27][CH:26]=2)[N+:39]#[C-:40])(=[O:31])=[O:30])=[CH:37][CH:36]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C([N+]#[C-])C1=CC(=CC=C1)I
Step Two
Name
{(4-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Step Three
Name
Intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Step Four
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Step Five
Name
gum
Quantity
3.1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C([N+]#[C-])C1=CC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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